Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl-
Overview
Description
Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- is an organic compound characterized by the presence of a formamidine group attached to a p-hydroxyphenyl ring and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- typically involves the reaction of p-hydroxybenzaldehyde with dimethylamine and formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamidine group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamidine group to an amine or other reduced forms.
Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- can be compared to other similar compounds, such as:
Hydroxybenzoic acids: These compounds share the phenyl ring with a hydroxyl group but differ in the presence of the formamidine and dimethyl groups.
Aminophenols: Similar in having an amino group attached to the phenyl ring, but lacking the formamidine structure.
Phenylformamidines: These compounds have the formamidine group but may differ in the substitution pattern on the phenyl ring.
The uniqueness of Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(4-hydroxyphenyl)-N,N-dimethylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)7-10-8-3-5-9(12)6-4-8/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTSZBNGJXQOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344360 | |
Record name | ST51037616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-51-8 | |
Record name | ST51037616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(4-Hydroxyphenyl)-N,N-dimethylformamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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